Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate
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Overview
Description
Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate is a heterocyclic compound that features both pyridine and oxazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxylic acid with ethyl oxalyl chloride in the presence of a base, followed by cyclization to form the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the oxazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the pyridine or oxazole rings .
Scientific Research Applications
Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl oxazole-5-carboxylate: Lacks the pyridine ring, making it less versatile in certain applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.
2,5-Disubstituted oxazole derivatives: These compounds have different substituents on the oxazole ring, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C11H10N2O3 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
ethyl 5-pyridin-4-yl-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-2-15-11(14)10-13-7-9(16-10)8-3-5-12-6-4-8/h3-7H,2H2,1H3 |
InChI Key |
DQEVAULOAYGIFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC=NC=C2 |
Origin of Product |
United States |
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